molecular formula C25H28N2O5S B2427412 1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-78-9

1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2427412
CAS No.: 887467-78-9
M. Wt: 468.57
InChI Key: MRVRNQFIFPXWCY-UHFFFAOYSA-N
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Description

1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine and chroman moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Spirocyclization: The spirocyclic structure is formed through cyclization reactions that link the chroman and piperidine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonyl group or other functional groups in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: The compound can be used to study the interactions of spirocyclic molecules with biological targets.

    Chemical Biology: It serves as a tool compound to explore the effects of spirocyclic structures on biological systems.

    Pharmaceutical Development:

Mechanism of Action

The mechanism of action of 1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is not fully understood but is thought to involve interactions with specific molecular targets. The piperidine and chroman moieties may interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Oxindoles: These compounds also feature a spirocyclic structure and are known for their biological activities.

    Piperidine Derivatives: Compounds like 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones share structural similarities and are studied for their pharmacological properties.

Uniqueness

1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness may confer distinct biological activities and pharmacological potential, making it a valuable compound for further research and development.

Properties

IUPAC Name

1'-(4-piperidin-1-ylsulfonylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c28-22-18-25(32-23-7-3-2-6-21(22)23)12-16-26(17-13-25)24(29)19-8-10-20(11-9-19)33(30,31)27-14-4-1-5-15-27/h2-3,6-11H,1,4-5,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVRNQFIFPXWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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